molecular formula C8H14ClNO2 B13704004 3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Cat. No.: B13704004
M. Wt: 191.65 g/mol
InChI Key: OLYCUILKUHFATK-UHFFFAOYSA-N
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Description

3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts distinct chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Another approach involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques. For example, the photochemical addition of propellane to diacetyl can be scaled up to produce kilogram quantities of the compound within a day . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include various carboxylic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of various materials and chemicals

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride lies in its dimethylamino group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

3-(dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-9(2)8-3-7(4-8,5-8)6(10)11;/h3-5H2,1-2H3,(H,10,11);1H

InChI Key

OLYCUILKUHFATK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C12CC(C1)(C2)C(=O)O.Cl

Origin of Product

United States

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